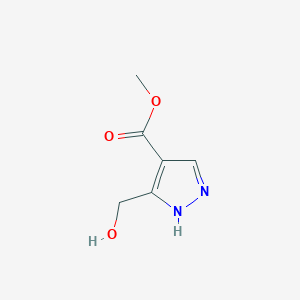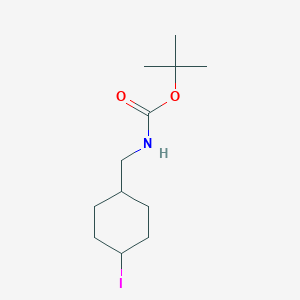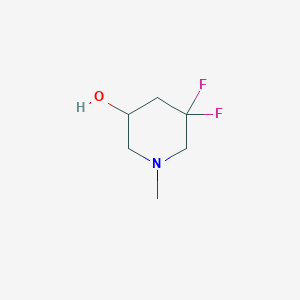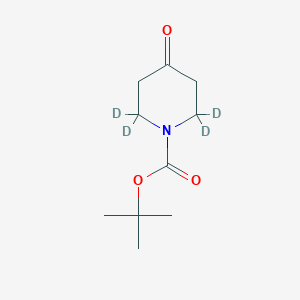
tert-butyl 2,2,6,6-tetradeuterio-4-oxopiperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-butyl 2,2,6,6-tetradeuterio-4-oxopiperidine-1-carboxylate is a deuterium-labeled derivative of 1-Boc-4-piperidone. This compound is characterized by the presence of four deuterium atoms at positions 2, 2, 6, and 6 on the piperidone ring. The molecular formula is C10H17NO3, and it has a molecular weight of 199.25 . It is commonly used in various chemical and pharmaceutical research applications due to its unique properties.
Méthodes De Préparation
tert-butyl 2,2,6,6-tetradeuterio-4-oxopiperidine-1-carboxylate can be synthesized through several synthetic routes. One common method involves the protection of 4-piperidone with a tert-butoxycarbonyl (Boc) group. The reaction typically requires the use of reagents such as di-tert-butyl dicarbonate and a base like triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group .
Industrial production methods for this compound involve similar synthetic routes but are scaled up to meet commercial demands. These methods often employ continuous flow reactors to ensure consistent product quality and yield .
Analyse Des Réactions Chimiques
tert-butyl 2,2,6,6-tetradeuterio-4-oxopiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, temperature control, and inert atmosphere to prevent unwanted side reactions. Major products formed from these reactions include N-oxides, alcohols, and substituted piperidones .
Applications De Recherche Scientifique
tert-butyl 2,2,6,6-tetradeuterio-4-oxopiperidine-1-carboxylate is widely used in scientific research due to its versatility:
Mécanisme D'action
The mechanism of action of tert-butyl 2,2,6,6-tetradeuterio-4-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The presence of the Boc group provides steric protection, allowing selective reactions at other positions on the molecule. The deuterium atoms enhance the stability of the compound and can influence reaction kinetics by altering bond dissociation energies .
Comparaison Avec Des Composés Similaires
tert-butyl 2,2,6,6-tetradeuterio-4-oxopiperidine-1-carboxylate can be compared with other similar compounds such as:
1-Boc-4-piperidone: Lacks deuterium atoms, making it less stable in certain reactions.
1-Methyl-4-piperidone-2,2,6,6-D4: Another deuterium-labeled compound used in similar research applications.
4-Piperidone: The parent compound without the Boc protection, making it more reactive and less selective in reactions.
The uniqueness of this compound lies in its combination of deuterium labeling and Boc protection, which provides enhanced stability and selectivity in chemical reactions .
Propriétés
IUPAC Name |
tert-butyl 2,2,6,6-tetradeuterio-4-oxopiperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)11-6-4-8(12)5-7-11/h4-7H2,1-3H3/i6D2,7D2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROUYFJUVMYHXFJ-KXGHAPEVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=O)CC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(CC(=O)CC(N1C(=O)OC(C)(C)C)([2H])[2H])[2H] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
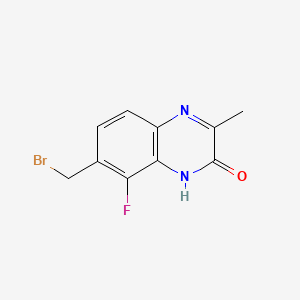
![2-[2-Oxo-5-(2-pyrimidinyl)-1,2-dihydro-3-pyridyl]benzonitrile](/img/structure/B8255312.png)
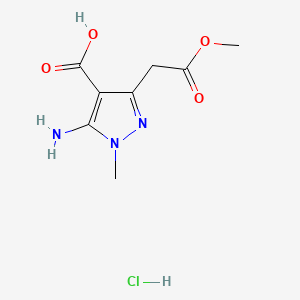
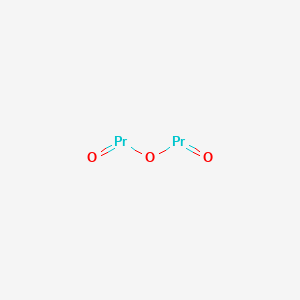
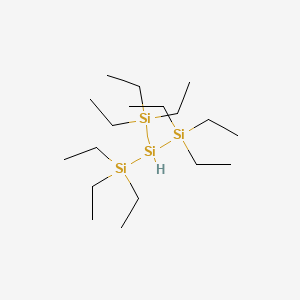

![Tert-butyl (3-cyano-7-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[B]thiophen-2-YL)carbamate](/img/structure/B8255355.png)
![methyl 2-{1H,3H-cyclopenta[c]pyran-1-yl}acetate](/img/structure/B8255367.png)
![D-Homoserine,N-[(1,1-dimethylethoxy)carbonyl]-, methyl ester](/img/structure/B8255368.png)
![Amino 2-methyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]propanoate](/img/structure/B8255371.png)
